molecular formula C32H37Cl2N7O4 B560281 4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride CAS No. 1432043-31-6

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride

Cat. No.: B560281
CAS No.: 1432043-31-6
M. Wt: 654.593
InChI Key: OFWMUAWQQXSNJI-UHFFFAOYSA-N
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Description

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride is a potent, selective non-peptide oxytocin receptor agonist. It has shown potential therapeutic effects for the treatment of psychosis and schizophrenia. This compound exhibits anxiolytic-like effects, making it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

WAY 267464 Dihydrochloride is a potent, selective non-peptide oxytocin receptor (OTR) agonist . The primary target of this compound is the oxytocin receptor, which plays a crucial role in a variety of physiological processes, including social bonding, sexual reproduction, childbirth, and the period after childbirth .

Mode of Action

WAY 267464 Dihydrochloride binds to the oxytocin receptor, activating it . Unlike oxytocin, it displays antagonist instead of agonist activity toward the vasopressin V1a receptor . This unique mode of action allows it to elicit a wide array of physiological responses .

Biochemical Pathways

The activation of the oxytocin receptor by WAY 267464 Dihydrochloride influences several biochemical pathways. These pathways are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

WAY 267464 Dihydrochloride has been shown to cross the blood-brain barrier to a significantly greater extent than exogenously applied oxytocin . This property enhances its bioavailability in the central nervous system, allowing it to exert centrally-mediated oxytocinergic actions .

Result of Action

WAY 267464 Dihydrochloride exhibits oxytocin-like anxiolytic effects . It increases punished crossing in four-plate tests and open quadrants stay in elevated zero maze, and it also increases stress-induced hyperthermia . Similar to the antipsychotic-like effects reported for oxytocin, WAY 267464 Dihydrochloride also reverses disruption in prepulse inhibition of the acoustic startle reflex induced by either MK-801 or amphetamine .

Preparation Methods

The synthesis of 4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of 4-(3,5-Dihydroxy-benzyl)-piperazine-1-carboxylic acid with 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Conversion to dihydrochloride salt: The final step involves converting the purified compound to its dihydrochloride salt form.

Chemical Reactions Analysis

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study oxytocin receptor signaling pathways.

    Biology: Researchers use it to investigate the role of oxytocin receptors in various physiological processes, including social behavior and stress response.

    Medicine: It has potential therapeutic applications for treating psychosis, schizophrenia, and anxiety disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting oxytocin receptors .

Comparison with Similar Compounds

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride is unique due to its selective agonist activity for the oxytocin receptor and antagonist activity for the vasopressin V1a receptor. Similar compounds include:

Properties

IUPAC Name

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N7O4.2ClH/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22;;/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFWXMFLPMUDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432043-31-6
Record name WAY-267464 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432043316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-267464 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA8EVK22Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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